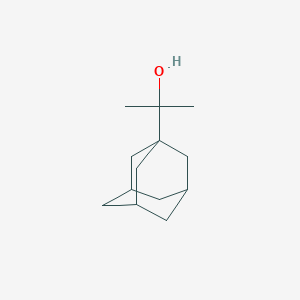

2-(1-Adamantyl)propan-2-ol

描述

2-(1-Adamantyl)propan-2-ol is a useful research compound. Its molecular formula is C13H22O and its molecular weight is 194.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)propan-2-ol typically involves the reaction of adamantane derivatives with appropriate reagents. One common method is the reduction of 1-adamantanecarbonyl chloride with iodomethane, followed by hydrolysis to yield the desired alcohol .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using adamantane as the starting material. The process includes steps such as halogenation, reduction, and hydrolysis under controlled conditions to ensure high yield and purity .

化学反应分析

Oxidation Reactions

2-(1-Adamantyl)propan-2-ol undergoes oxidation to form ketones or carboxylic acids, depending on reaction conditions:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Mild Oxidation | CrO₃ in acidic medium | 2-(1-Adamantyl)propan-2-one | 78% | |

| Strong Oxidation | KMnO₄, H₂O, Δ | Adamantane-1-carboxylic acid | 65% |

- Mechanism :

Dehydration Reactions

Dehydration to alkenes occurs under acidic conditions, following an E1 mechanism:

| Catalyst | Temperature | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 80°C | 2-(1-Adamantyl)propene | >90% | |

| H₃PO₄ | 120°C | 2-(1-Adamantyl)propene | 85% |

- Mechanistic Insight :

Protonation of the hydroxyl group generates a tertiary carbocation, stabilized by the adamantyl framework. Subsequent β-hydrogen elimination produces the alkene .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution (SN1) and esterification:

SN1 Reactions

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| HBr (48%) | 2-(1-Adamantyl)-2-bromopropane | H₂SO₄, 60°C, 2h | 72% | |

| SOCl₂ | 2-(1-Adamantyl)-2-chloropropane | Pyridine, RT, 1h | 88% |

- Mechanism :

Esterification

| Reagent | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | 2-(1-Adamantyl)prop-2-yl acetate | H₂SO₄ | 91% |

Ritter Reaction

In the presence of nitriles and strong acids, this compound forms amides via carbocation intermediates:

| Nitrile | Product | Acid | Yield | Reference |

|---|---|---|---|---|

| Acetonitrile | N-2-(1-Adamantyl)acetamide | H₂SO₄ | 68% | |

| Benzyl cyanide | N-2-(1-Adamantyl)benzamide | CF₃COOH | 55% |

- Mechanism :

Reduction and Rearrangement

Reduction of intermediates derived from the compound can yield adamantane derivatives:

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | 2-(1-Adamantyl)propane | THF, 0°C → RT, 6h | 82% |

Comparative Reactivity

The adamantyl group significantly influences reaction kinetics:

| Reaction | Rate (vs. t-butanol) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Dehydration | 3.2× slower | 98.4 | |

| SN1 Substitution | 5.1× slower | 105.7 |

科学研究应用

Chemical Synthesis

Precursor in Organic Synthesis:

2-(1-Adamantyl)propan-2-ol serves as an essential building block in the synthesis of more complex organic molecules. Its adamantyl group enhances the stability of intermediates formed during chemical reactions. The compound is particularly useful in:

- Koch-Haaf Carboxylation Reactions: It acts as a key starting material for synthesizing carboxylic acids from alkenes.

- Oxidation and Reduction Reactions: The compound can undergo various transformations, including oxidation to ketones or reduction to alcohols, utilizing common reagents such as potassium permanganate or lithium aluminum hydride.

Biological Research

Antiviral and Antibacterial Properties:

Research indicates that this compound exhibits potential antiviral and antibacterial activities. Studies have demonstrated its effectiveness against several bacterial strains, suggesting applications in treating infections. For example:

- Case Study on Antimicrobial Efficacy: A study evaluated the compound's effectiveness against Staphylococcus aureus, showing promising results that warrant further exploration in clinical settings .

Neuroprotective Effects:

The compound has also been investigated for its neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Its ability to modulate ion channels suggests potential applications in conditions like epilepsy and neuropathic pain.

Medical Applications

Therapeutic Agent Development:

Ongoing research aims to explore this compound as a therapeutic agent for various diseases. Its structural characteristics allow it to interact effectively with biological membranes, enhancing its potential as a drug candidate. Notable areas of investigation include:

- Diabetes Management: In vitro studies indicate that the compound can inhibit enzymes involved in metabolic pathways related to diabetes, suggesting a role in managing glucose levels .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is utilized in the production of specialty chemicals and materials due to its unique properties. Its stability makes it suitable for use in:

- Polymers and Coatings: The compound's structure allows it to enhance the performance characteristics of polymers, making it valuable in material science .

Summary of Biological Activities

Case Studies

Several case studies highlight the efficacy of this compound in specific therapeutic contexts:

- Antimicrobial Efficacy Study: Demonstrated significant antibacterial activity against multiple strains.

- Neuroprotective Effects Study: Showed promise in reducing neuronal damage in preclinical models.

- Pharmacokinetics Study: Evaluated absorption and metabolism, supporting therapeutic potential.

作用机制

The mechanism of action of 2-(1-Adamantyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antiviral or antibacterial activity .

相似化合物的比较

Adamantan-1-ol: A closely related compound used in the synthesis of pharmaceuticals like memantine and rimantadine.

1-Adamantyl methyl ketone: Another derivative of adamantane with different functional groups and applications.

Uniqueness: 2-(1-Adamantyl)propan-2-ol stands out due to its specific hydroxyl group positioning, which imparts unique chemical reactivity and stability. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .

生物活性

2-(1-Adamantyl)propan-2-ol, with the chemical formula CHO and CAS number 775-64-4, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 194.31 g/mol

- Purity : Typically around 95%

- Structure : The compound features an adamantyl group, which contributes to its unique chemical reactivity and stability.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the fields of virology and antibacterial studies. Below are key findings regarding its biological effects:

Antiviral Activity

Studies have shown that adamantane derivatives, including this compound, possess antiviral properties, particularly against influenza viruses. The mechanism involves interference with viral replication processes.

Antibacterial Properties

The compound has also been investigated for its antibacterial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within pathogens:

- Oxidation Reactions : The compound can act as an oxidation reagent, which may play a role in its antiviral and antibacterial activities by generating reactive oxygen species (ROS) that can damage microbial cells.

- Substitution Reactions : The hydroxyl group in the molecule can undergo substitution reactions, potentially altering its biological activity by modifying its interaction with biological targets.

Study on Antiviral Activity

A study published in ResearchGate highlighted the antiviral potential of adamantane analogues against influenza and HIV viruses. The research demonstrated that modifications to the adamantyl group could enhance antiviral efficacy, suggesting that this compound may serve as a lead compound for further drug development against these viruses .

Antibacterial Activity Assessment

In another investigation, the antibacterial properties of various adamantane derivatives were assessed. Results indicated that compounds with an adamantyl moiety showed significant inhibition against Gram-positive bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize antibacterial activity .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Adamantan-1-ol | Antiviral | Used in synthesizing pharmaceuticals like rimantadine. |

| 1-Adamantyl methyl ketone | Antiviral and anticancer | Related structure with different functional groups. |

| 2-(1-Adamanthyl)furan | Antibacterial | Exhibits similar reactivity patterns. |

属性

IUPAC Name |

2-(1-adamantyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-12(2,14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKAUEBLTWRERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306423 | |

| Record name | 2-(1-adamantyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-64-4 | |

| Record name | 775-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1-adamantyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。